4-Benzyloxyphenylhydrazine

Xanthine oxidase inhibitor Indole synthesis Thiazole

4-Benzyloxyphenylhydrazine (CAS 51145-58-5) is a strategic building block for synthesizing indolyl-thiazole xanthine oxidase inhibitors and CNS-penetrant leads. Its unique para-benzyloxy group offers ~50× higher lipophilicity (XLogP3=3.0) vs. unsubstituted hydrazines and enables late-stage deprotection to a phenol. This validated chemotype is essential for hyperuricemia and anti-inflammatory research. Choose the 98% free base or the more stable hydrochloride salt (CAS 52068-30-1) for reliable results.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 51145-58-5
Cat. No. B1269750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylhydrazine
CAS51145-58-5
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NN
InChIInChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
InChIKeyUFZKWTITXBRSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyphenylhydrazine (CAS 51145-58-5): Product Baseline and Identity for Procurement


4-Benzyloxyphenylhydrazine (CAS 51145-58-5) is an aromatic hydrazine derivative with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol [1]. Its core structure consists of a phenylhydrazine moiety substituted at the para-position with a benzyloxy group (PhCH₂O–C₆H₄–NHNH₂) . The compound is commonly supplied as the hydrochloride salt (CAS 52068-30-1; MW 250.72 g/mol) for enhanced stability and handling . This compound serves as a versatile synthetic intermediate in the preparation of heterocyclic frameworks, particularly indole and thiazole derivatives, which are explored as xanthine oxidase inhibitors and anti-inflammatory agents .

4-Benzyloxyphenylhydrazine Selection: Why Structurally Similar Arylhydrazines Cannot Be Substituted


Arylhydrazines are not interchangeable due to substituent-dependent reactivity and downstream molecular properties. The para-benzyloxy substituent in 4-Benzyloxyphenylhydrazine confers distinct electronic and steric characteristics compared to other substituted phenylhydrazines . Specifically, the benzyloxy group (PhCH₂O–) differs fundamentally from methoxy (–OCH₃) or hydroxy (–OH) substituents in terms of hydrophobicity (calculated XLogP3 = 3.0 [1]), metabolic stability, and the capacity for further synthetic elaboration—including selective deprotection to the phenol under hydrogenolytic conditions . Substituting 4-Benzyloxyphenylhydrazine with 4-methoxyphenylhydrazine or unsubstituted phenylhydrazine would alter the electronic density of the resulting heterocycle, modify the lipophilicity and bioavailability of final drug candidates, and preclude the option of late-stage debenzylation to generate hydroxyl-bearing pharmacophores . These structural differences directly impact the synthetic route and the physicochemical properties of the final compounds.

4-Benzyloxyphenylhydrazine (CAS 51145-58-5): Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Utility: 4-Benzyloxyphenylhydrazine as a Validated Precursor to Indolyl-Thiazole Xanthine Oxidase Inhibitors

4-Benzyloxyphenylhydrazine is explicitly cited in the chemical literature as a reactant for the preparation of indolyl thiazole derivatives that function as xanthine oxidase inhibitors . This contrasts with unsubstituted phenylhydrazine or 4-methoxyphenylhydrazine, which lack the specific benzyloxy protection strategy or the precise lipophilicity required for this synthetic pathway. While downstream IC₅₀ values for the final indolyl-thiazole derivatives (e.g., IC₅₀ = 5.1 µM for a nitro-indole analog) are available , these values are not directly attributable to 4-Benzyloxyphenylhydrazine itself; rather, the compound is the established starting material for accessing this chemotype.

Xanthine oxidase inhibitor Indole synthesis Thiazole Anti-inflammatory

Molecular Properties: Calculated Lipophilicity (XLogP3) of 4-Benzyloxyphenylhydrazine vs. Unsubstituted Phenylhydrazine

The para-benzyloxy substituent substantially increases the lipophilicity of 4-Benzyloxyphenylhydrazine relative to unsubstituted phenylhydrazine. The calculated XLogP3 value for 4-Benzyloxyphenylhydrazine is 3.0 [1]. In comparison, unsubstituted phenylhydrazine has a significantly lower XLogP3 value of approximately 1.1–1.3 [2]. This difference of approximately 1.7–1.9 log units translates to roughly a 50- to 80-fold increase in octanol–water partition coefficient, which has direct implications for the lipophilicity of downstream derivatives, membrane permeability, and compound handling in chromatographic purifications.

Lipophilicity XLogP3 Drug design Physicochemical property

Physical Form and Purity Specification: Hydrochloride Salt Melting Point and HPLC Purity for Quality Assurance

Commercially available 4-Benzyloxyphenylhydrazine hydrochloride (CAS 52068-30-1) is supplied with a well-defined melting point of 187–189°C and a minimum HPLC purity specification of 97.5% (typically 98%+) . These values provide a reliable benchmark for identity verification and purity assessment upon receipt. In contrast, technical-grade phenylhydrazine is often supplied as a liquid (free base) with lower purity specifications, requiring additional purification steps before use in sensitive synthetic applications.

Quality control Melting point HPLC purity Procurement specification

Cost and Scale Accessibility: Benchmark Pricing for 4-Benzyloxyphenylhydrazine Hydrochloride in Research Quantities

As a widely stocked research intermediate, 4-Benzyloxyphenylhydrazine hydrochloride is available at economical price points suitable for academic and early-stage development budgets. Benchmark pricing from major suppliers indicates approximately ¥29.90 (~$4–5 USD) for a 5 g quantity and ¥9.90 for a 5 g quantity from alternative vendors (prices as of 2025–2026) . This pricing is notably lower than that of many bespoke substituted arylhydrazines requiring custom synthesis, and comparable to or only marginally higher than 4-methoxyphenylhydrazine hydrochloride. The compound is available in quantities ranging from 1 g to 25 g and beyond from multiple commercial sources .

Procurement cost Benchmark pricing Research chemical Bulk availability

4-Benzyloxyphenylhydrazine (CAS 51145-58-5): Recommended Application Scenarios for Procurement


Synthesis of Indolyl-Thiazole Derivatives for Xanthine Oxidase Inhibition Studies

4-Benzyloxyphenylhydrazine is the documented starting material for the synthesis of indolyl-thiazole derivatives that act as xanthine oxidase inhibitors . Research groups focused on hyperuricemia, gout, or anti-inflammatory drug discovery should procure this compound specifically to access this validated chemotype, rather than attempting to substitute with unsubstituted or methoxy-substituted phenylhydrazines that lack the requisite substitution pattern for this synthetic route .

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity (XLogP3 = 3.0) in Hydrazine-Derived Building Blocks

For drug discovery projects targeting central nervous system (CNS) indications or requiring improved membrane permeability, 4-Benzyloxyphenylhydrazine offers a calculated XLogP3 of 3.0 , representing a 50–80× increase in lipophilicity over unsubstituted phenylhydrazine . This property makes it a strategic choice for generating lead series with favorable blood–brain barrier penetration potential or enhanced oral absorption. Additionally, the benzyloxy group can serve as a protecting group for a phenol, allowing for late-stage deprotection to introduce a hydroxyl moiety with substantially different physicochemical properties [1].

Academic and Early-Stage Process Development Requiring Cost-Effective Multi-Gram Quantities

With benchmark pricing of ¥9.90–¥29.90 per 5 g from established suppliers and multi-vendor availability [1], 4-Benzyloxyphenylhydrazine hydrochloride is an economically viable building block for academic laboratories and biotech startups scaling synthetic routes from milligram to multi-gram quantities. The solid hydrochloride form (mp 187–189°C ) further simplifies handling, storage, and quality control relative to liquid hydrazine analogs, reducing the operational burden on laboratory personnel.

Synthetic Methodology Development Leveraging the Benzyloxy Protecting Group Strategy

The benzyloxy substituent in 4-Benzyloxyphenylhydrazine serves as a masked phenol that can be selectively removed via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl group after heterocycle formation . This orthogonal protection strategy is not accessible with 4-methoxyphenylhydrazine or 4-hydroxyphenylhydrazine. Synthetic methodology groups developing novel heterocyclic scaffolds, such as pyrazoles, indoles, or triazoles, should select 4-Benzyloxyphenylhydrazine when a traceless phenol-protecting group strategy is required for downstream diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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